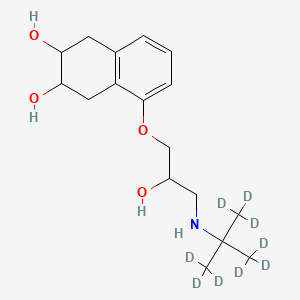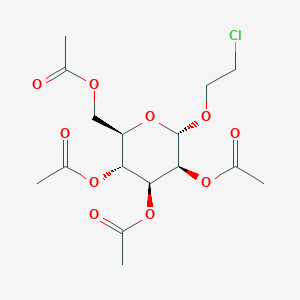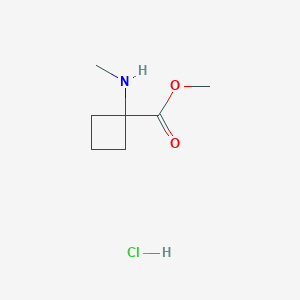
Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride” is a chemical compound with the empirical formula C6H12ClNO2 . It has a molecular weight of 165.62 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: COC(=O)C1(N)CCC1 . This notation provides a way to represent the structure of the molecule in a textual format.Physical And Chemical Properties Analysis
“this compound” is slightly soluble in water . It is sensitive to air, and should be stored away from air in a cool, dry place in a tightly closed container .Applications De Recherche Scientifique
Chemical Synthesis and Compound Characterization
- Cyclobutane-Type Norlignans Synthesis: A study described the synthesis of new cyclobutane-type norlignans, which are compounds with potential applications in chemistry and pharmacology (Li, Tong, & Huang, 2012).
- Characterization of Research Chemicals: Research has been conducted on the identification and characterization of various compounds, including those with cyclobutane structures, highlighting the importance of accurate compound identification in scientific research (McLaughlin et al., 2016).
Biochemistry and Molecular Biology
- Amino Acid Derivatives Synthesis: The synthesis of amino acid derivatives, including those involving cyclobutane structures, is a key area of research. These compounds have applications in peptide synthesis and biochemistry (Meijere et al., 2010).
Medical Imaging and Cancer Research
- Prostate Cancer Imaging: A study on trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a related compound, investigated its transport mechanism in prostate cancer cells, showing potential for use in cancer imaging (Okudaira et al., 2011).
Chemical Physics and Spectroscopy
- NMR Spectroscopy of Cyclobutanes: The carbon-13 NMR spectra of methylated cyclobutanes, including compounds similar to Methyl 1-(Methylamino)cyclobutanecarboxylate hydrochloride, provide valuable data for chemical analysis and molecular structure determination (Eliel & Pietrusiewicz, 1980).
Pharmacology and Drug Development
- Anorexant and Orexant Agents Discovery: Research in the field of pharmacology led to the discovery of agents with an indazole scaffold, showing how modifications in compounds like this compound can lead to potential therapeutic agents (Dimmito et al., 2019).
Propriétés
IUPAC Name |
methyl 1-(methylamino)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-7(4-3-5-7)6(9)10-2;/h8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPVUBJLTLUDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



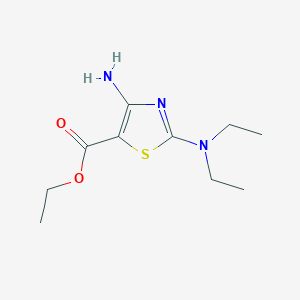



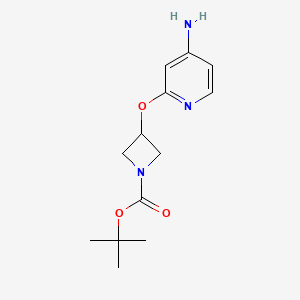
![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)


![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)
![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)
